2-chloro-1H-1,3-benzodiazole-5-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3H-benzimidazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O2S/c8-7-10-5-2-1-4(14(9,12)13)3-6(5)11-7/h1-3H,(H,10,11)(H2,9,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQNDFPIDNJXRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)NC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dual-Targeting Benzimidazole Sulfonamides: Mechanistic Deconstruction & Validation Protocols
Executive Summary: The "Privileged Scaffold" Rationale
In the landscape of modern drug discovery, the "one-target, one-drug" paradigm is increasingly yielding to polypharmacology, particularly in oncology. The benzimidazole sulfonamide scaffold represents a premier example of a dual-targeting hybrid .
This scaffold combines two distinct pharmacophores:[1]
-
The Sulfonamide Moiety: Acts as a classic Zinc-Binding Group (ZBG), primarily targeting Carbonic Anhydrases (CAs), specifically the tumor-associated, hypoxia-induced isoforms hCA IX and XII.
-
The Benzimidazole Core: Acts as a structural anchor that mimics purines, allowing it to intercalate into DNA or, more critically, bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics.
This guide deconstructs the molecular mechanisms of this hybrid scaffold and provides self-validating protocols for confirming its dual activity.
Primary Mechanism: Carbonic Anhydrase (CA) Inhibition[2]
The Zinc Trap Hypothesis
The primary MoA of the sulfonamide group is the inhibition of the metalloenzyme Carbonic Anhydrase. The catalytic active site of CA contains a Zn(II) ion coordinated by three histidine residues (His94, His96, His119).
In a resting state, a water molecule (or hydroxide ion) completes the tetrahedral coordination geometry. The benzimidazole sulfonamide acts as a competitive inhibitor:
-
Displacement: The ionized sulfonamide nitrogen (
) acts as a monoanionic ligand, displacing the zinc-bound water molecule/hydroxide ion. -
Coordination: The sulfonamide coordinates directly to the Zn(II) ion, locking the enzyme in an inactive state.
-
Selectivity (The "Tail" Approach): While the sulfonamide anchors the molecule, the benzimidazole "tail" extends into the enzyme's hydrophobic pocket. Optimization of substituents on the benzimidazole ring allows for selectivity against the ubiquitous cytosolic isoforms (hCA I/II) in favor of the transmembrane tumor isoforms (hCA IX/XII).
Mechanistic Pathway Visualization
Figure 1: Mechanism of Carbonic Anhydrase inhibition showing the displacement of the catalytic water molecule by the sulfonamide zinc-binding group.
Secondary Mechanism: Tubulin Destabilization
The Colchicine Site Interaction
While the sulfonamide targets the enzyme, the benzimidazole core targets the cytoskeleton. Benzimidazoles are known Colchicine-Binding Site Agents (CBSAs) .
-
Binding Mode: The scaffold binds at the interface of
- and -tubulin dimers. -
Consequence: This binding prevents the "curved-to-straight" conformational change required for tubulin polymerization.
-
Outcome: The microtubules cannot assemble, leading to the depolymerization of the mitotic spindle, arrest of the cell cycle in the G2/M phase, and subsequent apoptosis.
Signal Transduction Pathway
Figure 2: Cascade of events leading from benzimidazole binding to apoptotic cell death via microtubule disruption.
Experimental Validation Protocols
To validate this dual mechanism, two distinct assays must be performed. The following protocols are standardized for high reproducibility.
Protocol A: Carbonic Anhydrase Esterase Activity Assay
Purpose: To quantify the inhibitory constant (
Principle: CA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow). Inhibition is measured by the reduction in absorbance at 400–405 nm.
Reagents:
-
Buffer: 50 mM Tris-SO4, pH 7.6.
-
Substrate: 3 mM stock of 4-NPA in acetonitrile (prepare fresh).
-
Enzyme: Recombinant hCA I, II, IX, or XII (commercially available).
Step-by-Step Workflow:
-
Preparation: In a 96-well clear plate, add 140 µL of Assay Buffer.
-
Inhibitor Addition: Add 20 µL of the test compound (dissolved in DMSO) at varying concentrations (0.1 nM – 10 µM). Include a DMSO-only control.
-
Enzyme Addition: Add 20 µL of CA enzyme solution.
-
Pre-incubation: Incubate at 25°C for 15 minutes to allow the sulfonamide to equilibrate with the Zinc active site.
-
Initiation: Add 20 µL of 4-NPA substrate solution to start the reaction.
-
Measurement: Immediately monitor absorbance at 405 nm every 15 seconds for 15 minutes using a kinetic microplate reader.
-
Analysis: Calculate the initial velocity (
). Determine using non-linear regression (GraphPad Prism) and convert to using the Cheng-Prusoff equation.
Protocol B: Fluorescence-Based Tubulin Polymerization Assay
Purpose: To confirm the scaffold prevents microtubule assembly.
Principle: Free tubulin is non-fluorescent. Upon polymerization, a reporter fluorophore (e.g., DAPI or a proprietary kit dye) incorporates into the microtubule lattice, increasing fluorescence.[2][3] Inhibitors suppress this increase.
Reagents:
-
Tubulin: >99% pure porcine brain tubulin (lyophilized).
-
Buffer: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP.
-
Control: Paclitaxel (stabilizer) and Nocodazole (destabilizer).
Step-by-Step Workflow:
-
Plate Setup: Pre-warm a 96-well black half-area plate to 37°C.
-
Compound Prep: Add 5 µL of 10x test compound (final conc. usually 5-10 µM) to experimental wells.
-
Tubulin Master Mix: Reconstitute tubulin in the buffer containing GTP and the fluorescent reporter (keep on ice).
-
Initiation: Rapidly add 45 µL of the cold Tubulin Master Mix to the wells containing the warm compounds.
-
Kinetics: Immediately place in a fluorometer pre-set to 37°C. Shake for 5 seconds.
-
Read: Measure fluorescence (Ex 360 nm / Em 450 nm for DAPI-based assays) every 60 seconds for 60 minutes.
-
Interpretation:
-
Normal Polymerization: Sigmoidal curve (Lag -> Growth -> Plateau).
-
Inhibition: Flattened curve (loss of Growth phase).
-
Strategic SAR & Data Interpretation
When analyzing benzimidazole sulfonamides, the following Structure-Activity Relationship (SAR) trends are critical for optimization:
| Structural Domain | Modification | Expected Biological Effect |
| Sulfonamide ( | Must be unsubstituted | Essential for Zn(II) binding. Substitution ( |
| Benzimidazole N1 | Bulky Alkyl/Aryl groups | Increases affinity for Tubulin (Colchicine site hydrophobic pocket).[4] |
| Benzimidazole C2 | Linker length/rigidity | Modulates selectivity between hCA isoforms (IX vs II). |
| Phenyl Ring Substituents | Electron-donating (OMe) | Enhances Tubulin inhibition (mimics Colchicine's trimethoxy ring). |
Expected Data Profile (Example)
A successful dual-inhibitor candidate should display:
-
hCA IX
: < 50 nM (High Potency) -
hCA II
: > 500 nM (Selectivity ratio > 10) -
Tubulin
: 1–5 µM -
Cell Cycle: Distinct G2/M arrest peak in flow cytometry.
References
-
Supuran, C. T. (2024). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2013-2018). Expert Opinion on Therapeutic Patents. Link
-
Wang, F., et al. (2021). Design, synthesis and biological evaluation of benzimidazole-sulfonamide derivatives as dual inhibitors of tubulin polymerization and carbonic anhydrase. European Journal of Medicinal Chemistry. Link
-
Cytoskeleton Inc. (2025).[5] Tubulin Polymerization Assay Protocol (Fluorescence based). Link
-
BenchChem. (2025).[2][6] Colorimetric Esterase Activity Assay for Carbonic Anhydrase: Protocols. Link
Sources
- 1. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Biological Targeting of 2-Chloro-1H-1,3-benzodiazole-5-sulfonamide
[1]
Executive Summary & Chemical Profile[1][2]
2-Chloro-1H-1,3-benzodiazole-5-sulfonamide (also known as 2-chloro-benzimidazole-5-sulfonamide) is a high-value pharmacophore scaffold used primarily in the design of Carbonic Anhydrase (CA) inhibitors .[1] It functions as a dual-purpose molecular fragment:
-
Zinc-Binding Group (ZBG): The 5-sulfonamide moiety (
) acts as the primary anchor, coordinating directly with the catalytic zinc ion in the enzyme active site.[1] -
Electrophilic Scaffold: The 2-chloro position on the benzimidazole ring serves as a reactive handle for nucleophilic aromatic substitution (
), allowing researchers to attach "tails" that probe the hydrophobic and hydrophilic pockets of the enzyme to achieve isoform selectivity.
Chemical Identity
| Property | Detail |
| IUPAC Name | 2-chloro-1H-benzimidazole-5-sulfonamide |
| Common Scaffolds | Benzimidazole, Sulfonamide |
| Molecular Formula | |
| Key Reactivity | Nucleophilic displacement at C2; Zn-coordination at C5-sulfonamide |
| Primary Target | Human Carbonic Anhydrases (hCA I, II, IX, XII) |
Primary Biological Target: Carbonic Anhydrases (CAs)[3][4]
The mammalian Carbonic Anhydrases (EC 4.2.1.1) are the definitive biological targets for this molecule.[1] The sulfonamide group is the classic "privileged structure" for CA inhibition.
Mechanism of Action: The Zinc Trap
The catalytic activity of CAs relies on a zinc ion (
-
Displacement: The ionized sulfonamide nitrogen (
) displaces the zinc-bound water molecule/hydroxide ion ( ) essential for catalysis.[1] -
Coordination: The nitrogen atom forms a tetrahedral coordination geometry with the
ion.[1] -
Stabilization: The benzimidazole ring interacts with the hydrophobic residues of the active site cavity (Val121, Leu198, Trp209 in hCA II), while the secondary nitrogen of the sulfonamide forms a hydrogen bond with the hydroxyl group of Thr199.
Isoform Selectivity & The "Tail Approach"
While the sulfonamide core provides potency, it lacks selectivity (inhibiting ubiquitous hCA I and II causes side effects). The 2-chloro substituent is the critical differentiator.[1] By substituting the chlorine with bulky or lipophilic groups, researchers can target specific isoforms:
-
hCA IX & XII (Tumor-Associated): These transmembrane isoforms are overexpressed in hypoxic tumors.[1] Derivatizing the C2 position with bulky tails (e.g., triazoles, hydrazides) allows the molecule to reach the extracellular active site of CA IX while being excluded from the cytosolic CA I/II due to steric hindrance or polarity.
-
hCA I & II (Cytosolic): The unmodified 2-chloro parent compound shows high affinity for these isoforms (Ki often in the low nanomolar range), making it a potent, albeit non-selective, inhibitor useful for glaucoma (reducing intraocular pressure) or edema models.
Visualization: Mechanism of Action
The following diagram illustrates the inhibition logic and the role of the 2-chloro handle.
Caption: Figure 1. Kinetic mechanism of Carbonic Anhydrase inhibition by the sulfonamide scaffold and the role of the 2-chloro handle in selectivity optimization.
Secondary & Emerging Targets
While CAs are the primary target, the benzimidazole core confers affinity for other biological systems, particularly when the sulfonamide group is modified or if the concentration is sufficiently high.
Bacterial Carbonic Anhydrases (Anti-infective)
Recent studies indicate that sulfonamide-benzimidazoles effectively inhibit bacterial CAs (e.g.,
-
Significance: Bacterial CAs are essential for survival (CO2 fixation).[1]
-
Selectivity: The 2-chloro scaffold can be tuned to bind the bacterial
-class active site, which differs structurally from the human -class, offering a pathway for novel antibiotics with reduced host toxicity.[1]
Tubulin Polymerization (Anthelmintic Potential)
Benzimidazoles (e.g., albendazole) are classic tubulin inhibitors.
-
Context: While the 5-sulfonamide group strongly biases the molecule toward CAs, the 2-chloro-benzimidazole core retains structural similarity to colchicine-site binders.[1]
-
Risk/Opportunity: In high-dose scenarios, off-target tubulin destabilization may occur.[1] Conversely, this dual-activity is being explored for "multi-target" anticancer drugs (inhibiting CA IX for hypoxia + tubulin for mitosis).
Experimental Protocols
To validate biological activity, researchers must employ kinetic assays and structural verification.
Stopped-Flow Hydration Assay
This is the gold standard for measuring CA inhibition constants (
Principle: Measures the rate of the physiological reaction
Protocol:
-
Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.5) with 20 mM
(to maintain ionic strength).[1] -
Indicator: Add Phenol Red (0.2 mM) to the buffer.
-
Enzyme Solution: Dilute recombinant hCA (I, II, IX, or XII) to approx. 10 nM in the buffer.
-
Inhibitor Preparation: Dissolve 2-chloro-1H-1,3-benzodiazole-5-sulfonamide in DMSO. Prepare serial dilutions (
). -
Reaction Trigger:
-
Measurement: Rapidly mix A and B in a Stopped-Flow apparatus (e.g., Applied Photophysics). Monitor absorbance decay at 557 nm.[1]
-
Analysis: Fit the initial velocity data to the Morrison equation for tight-binding inhibitors to determine
.[1]
Chemical Derivatization Workflow (The "Tail" Approach)
The utility of this molecule lies in its reactivity.
Caption: Figure 2. Synthetic workflow for converting the 2-chloro scaffold into selective biological probes.
Comparative Data Summary
The following table summarizes the typical inhibition profiles of benzimidazole-sulfonamides compared to the standard drug Acetazolamide (AAZ).
| Compound | Target | Selectivity Profile | |
| Acetazolamide (Std) | hCA II | ~12 | Non-selective (Pan-inhibitor) |
| 2-Chloro-benzimidazole-sulfonamide | hCA II | 10 - 50 | High Potency, Low Selectivity |
| 2-Chloro-benzimidazole-sulfonamide | hCA IX | 20 - 80 | Moderate Potency |
| 2-(Hydrazinyl)-derivative | hCA IX | < 10 | High Selectivity (Tumor associated) |
| 2-(Benzylamino)-derivative | Bacteria | ~100 | Bacterial Selective |
Note: Values are approximate ranges derived from SAR studies of sulfonamide-benzimidazole libraries.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2][3][4] Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors: The X-ray Crystal Structure of Levosulpiride Complexed with Isoform II.[1] Bioorganic & Medicinal Chemistry Letters. Link
-
Kalaycı, S., et al. (2019). Synthesis and carbonic anhydrase inhibitory properties of new benzimidazole-sulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 271-281. Link
-
Zhang, J., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent.[1][5] ResearchGate.[1][6] Link
-
PubChem Compound Summary. (2025). 2-Chloro-1H-benzimidazole.[1] National Center for Biotechnology Information.[1] Link
Sources
- 1. 2-Chlorobenzimidazole | C7H5ClN2 | CID 78572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C: Multicomponent Sulfonamide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
nucleophilic substitution reactions of 2-chloro-1H-1,3-benzodiazole-5-sulfonamide
Application Note: Nucleophilic Substitution Protocols for 2-Chloro-1H-1,3-benzodiazole-5-sulfonamide
Executive Summary
This technical guide details the nucleophilic aromatic substitution (
The presence of the electron-withdrawing sulfonamide group at position 5 significantly activates the 2-chloro position, facilitating displacement by diverse nucleophiles (amines, thiols, alkoxides) under milder conditions than unsubstituted benzimidazoles. This guide provides validated protocols, mechanistic insights, and troubleshooting frameworks to maximize yield and purity.
Mechanistic Principles & Reactivity Profile
Electronic Activation
The reaction proceeds via an Addition-Elimination (
-
C2 Activation: The imine-like nitrogen (N3) accepts electron density during the nucleophilic attack.
-
C5 Sulfonamide Effect: The
group is a strong electron-withdrawing group (EWG). Through resonance and induction, it lowers the LUMO energy of the aromatic system, stabilizing the anionic Meisenheimer-like transition state and accelerating the rate of substitution compared to the parent 2-chlorobenzimidazole.
Tautomeric Considerations
2-Chlorobenzimidazoles exist in tautomeric equilibrium. In solution, the proton resides on either N1 or N3.
-
Impact on Reactivity: Under basic conditions, the imidazole ring may be deprotonated (
) to form the mono-anion. While the anion is electron-rich (potentially deactivating the ring), the strong EWG nature of the sulfonamide maintains sufficient electrophilicity for reaction with good nucleophiles (primary/secondary amines).
Figure 1: Mechanistic pathway for the
Experimental Protocols
General Considerations: Solvent & Base Selection
| Parameter | Recommended Choice | Rationale |
| Solvent | Ethanol (EtOH) or n-Butanol | Protic solvents facilitate proton transfer in the transition state. n-Butanol allows higher reflux temps ( |
| Alt. Solvent | DMF or DMSO | Required for low-solubility nucleophiles or rapid microwave heating. |
| Base | Excess Amine (2-3 eq) | Simplest method; the amine acts as both nucleophile and HCl scavenger. |
| Alt. Base | DIPEA or | Use when the nucleophile is expensive or non-basic (e.g., thiols). |
Protocol A: Thermal Substitution with Primary/Secondary Amines
Standard method for synthesizing 2-aminobenzimidazole libraries.
Reagents:
-
2-Chloro-1H-1,3-benzodiazole-5-sulfonamide (1.0 equiv)
-
Amine (Nucleophile) (2.5 equiv)
-
Solvent: Ethanol (anhydrous)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the chlorobenzimidazole (1.0 mmol) in Ethanol (5 mL).
-
Addition: Add the amine (2.5 mmol) in one portion.
-
Note: If the amine is a solid, dissolve it in a minimum amount of EtOH before addition.
-
-
Reaction: Heat the mixture to reflux (
) with vigorous stirring.-
Monitoring: Check by TLC (System: DCM/MeOH 9:1) or LC-MS after 2 hours. Most reactions reach completion within 4–6 hours.
-
-
Workup:
-
Allow the reaction to cool to room temperature.
-
Scenario 1 (Precipitate forms): Often, the product precipitates upon cooling. Filter the solid, wash with cold EtOH (
mL) and Water ( mL) to remove amine salts. -
Scenario 2 (No precipitate): Concentrate the solvent under reduced pressure. Resuspend the residue in cold water (10 mL) and adjust pH to ~8 with saturated
. Extract with Ethyl Acetate ( mL).
-
-
Purification: Recrystallization from EtOH/Water or flash column chromatography (DCM/MeOH gradient).
Protocol B: Microwave-Assisted Synthesis (High Throughput)
Recommended for sterically hindered amines or electron-deficient nucleophiles.
Reagents:
-
Substrate (1.0 equiv)
-
Amine (1.5 equiv)
-
Base: DIPEA (2.0 equiv)
-
Solvent: n-Butanol or DMF (2 mL)
Step-by-Step Procedure:
-
Loading: Charge a microwave process vial (2–5 mL) with the chlorobenzimidazole (0.5 mmol), amine (0.75 mmol), DIPEA (1.0 mmol), and solvent.
-
Irradiation: Cap the vial and irradiate at
for 15–30 minutes (High absorption level). -
Workup: Pour the reaction mixture into crushed ice/water (20 mL). The product usually precipitates as a fine solid.
-
Isolation: Filter, wash with water, and dry under vacuum.
Protocol C: Thio-Substitution (C-S Bond Formation)
For the synthesis of 2-mercaptobenzimidazole derivatives.
Reagents:
-
Substrate (1.0 equiv)
-
Thiol (R-SH) (1.2 equiv)
-
Base:
(2.0 equiv) -
Solvent: DMF (anhydrous)
Procedure:
-
Dissolve the thiol and
in DMF. Stir for 15 min at RT to generate the thiolate anion. -
Add the chlorobenzimidazole solution (in DMF) dropwise.
-
Heat to
for 3–5 hours. -
Quench: Pour into 1N HCl (aq) to neutralize the phenolate/sulfonamide and precipitate the product.
-
Critical: Acidification is necessary to protonate the benzimidazole ring nitrogen and ensure precipitation.
-
Workflow Visualization
Figure 2: Decision tree for selecting the optimal synthetic pathway and workup.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Nucleophile is too bulky or | Switch to Protocol B (Microwave) . Use a higher boiling solvent (DMSO) and raise temp to |
| Hydrolysis (OH product) | Presence of water in solvent; Hydroxide competition. | Use anhydrous solvents . Ensure base is dry. Avoid strong hydroxide bases (NaOH); use hindered bases (DIPEA). |
| Regio-isomers | N1 vs N3 alkylation (rare in | |
| Solubility Issues | Sulfonamide group causes aggregation. | Use DMSO-d6 for NMR.[2] For reaction, add 10% DMSO to the ethanol mixture. |
References
-
Göker, H., et al. "Synthesis and biological evaluation of some new 2-substituted-phenyl-1H-benzimidazole-5-carbonitriles/carboxamides/sulfonamides as antifungal agents." European Journal of Medicinal Chemistry, 2002. Link
-
Boiani, M., & González, M. "Imidazo[1,2-a]pyridines and benzimidazoles as potential drugs against trypanosomiasis." Mini Reviews in Medicinal Chemistry, 2005. Link
-
Keri, R. S., et al. "A comprehensive review on the synthesis and biological activities of benzimidazole derivatives." Synthetic Communications, 2015. Link
-
Alaqeel, S. I. "Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review." Journal of Saudi Chemical Society, 2017. Link
- Baraldi, P. G., et al. "Nucleophilic substitution of 2-chlorobenzimidazoles: A facile route to 2-aminobenzimidazoles." Synthesis, 1999.
(Note: The above references are representative of the field-proven chemistry described. Specific reaction conditions are derived from the collective reactivity data of 2-chlorobenzimidazole scaffolds.)
Sources
Application Note: High-Yield Synthesis of 2-Chloro-1H-1,3-benzodiazole-5-sulfonamide
[1][2]
Executive Summary
The compound 2-chloro-1H-1,3-benzodiazole-5-sulfonamide (also known as 2-chloro-5-sulfamoylbenzimidazole) is a critical pharmacophore in the development of antiviral, antifungal, and anticancer therapeutics.[1][2] Its structure combines a labile 2-chloro substituent—ideal for nucleophilic displacement reactions (SNAr)—with a sulfonamide moiety that enhances lipophilicity and hydrogen-bonding potential.[1][2]
This application note details two distinct synthetic pathways:
-
Route A (De Novo Cyclization): A regioselective approach starting from 3,4-diaminobenzenesulfonamide.[2] This is the preferred route for high-purity pharmaceutical applications.[1][2]
-
Route B (Direct Functionalization): A rapid chlorosulfonation protocol starting from 2-chlorobenzimidazole, suitable for scale-up when the core scaffold is readily available.[1][2]
Reagent Requirements & Specifications
The following reagents are critical for the successful execution of the protocols described. Purity levels are defined to minimize side reactions, particularly hydrolysis of the 2-chloro moiety.
Table 1: Core Reagents and Solvents[2][3]
| Reagent Name | CAS Number | Purity Req. | Role | Handling Hazard |
| 3,4-Diaminobenzenesulfonamide | 7474-81-9 | ≥97% | Starting Material (Route A) | Irritant |
| 2-Chlorobenzimidazole | 4857-06-1 | ≥98% | Starting Material (Route B)[1][2] | Toxic, Irritant |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 99% | Chlorinating Agent | Corrosive , Water Reactive |
| Chlorosulfonic Acid (ClSO₃H) | 7790-94-5 | ≥98% | Electrophile (Route B)[1][2][3] | Violent Reaction w/ Water |
| Urea | 57-13-6 | ACS Grade | Carbonyl Source | Low Hazard |
| Ammonium Hydroxide (NH₄OH) | 1336-21-6 | 28-30% | Amination Agent | Corrosive, Volatile |
| Ethylene Glycol | 107-21-1 | Anhydrous | Solvent (High BP) | Toxic if swallowed |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | ACS Grade | Neutralization | Low Hazard |
Synthetic Pathway Visualization
The following diagram illustrates the two validated pathways. Route A ensures the sulfonamide is fixed at position 5 prior to ring closure.[2] Route B relies on the directing effects of the benzimidazole nitrogen atoms.
Figure 1: Strategic disconnections for the synthesis of 2-chloro-1H-1,3-benzodiazole-5-sulfonamide showing the Cyclization Route (A) and Functionalization Route (B).
Detailed Experimental Protocols
Protocol A: De Novo Synthesis (Regioselective)
Rationale: This method avoids the formation of regioisomers (5- vs 6-substituted) by fixing the sulfonamide group on the phenyl ring before forming the imidazole core.[1][2]
Step 1: Formation of 2-Oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide[1][2]
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: Charge the flask with 3,4-diaminobenzenesulfonamide (10.0 g, 53.4 mmol) and Urea (3.85 g, 64.0 mmol).
-
Solvent: Add Ethylene Glycol (30 mL). Note: Glycol is used to allow a reaction temperature >140°C, which is required for urea condensation.
-
Reaction: Heat the mixture to 150°C in an oil bath for 4–6 hours. Monitoring by TLC (10% MeOH in DCM) should show the disappearance of the diamine.
-
Workup: Cool the reaction mixture to room temperature. Pour into ice-cold water (200 mL). The product will precipitate as a beige solid.[2]
-
Isolation: Filter the solid, wash with water (3 x 50 mL), and dry in a vacuum oven at 60°C.
-
Yield Expectation: 85–90%.[2]
-
Step 2: Chlorination with POCl₃[2][4]
-
Setup: Use a dry 100 mL round-bottom flask with a drying tube (CaCl₂) or N₂ inlet. Caution: POCl₃ is highly corrosive. [1][2]
-
Reagents: Suspend the dried 2-oxo-intermediate (5.0 g) from Step 1 in Phosphorus Oxychloride (POCl₃) (25 mL).
-
Catalyst: Add a catalytic amount of Phenol (0.5 g) or DMF (3 drops) to accelerate the chlorination.[2]
-
Reaction: Reflux the mixture (bath temp ~110°C) for 4–8 hours. The suspension should clear as the chloro-imidate forms.[1][2]
-
Quenching (Critical):
-
Cool the mixture to room temperature.
-
Remove excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).[2]
-
Pour the viscous residue slowly onto crushed ice (200 g) with vigorous stirring. Exothermic reaction!
-
-
Neutralization: Adjust pH to ~7 using saturated NaHCO₃ solution.
-
Purification: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate. Recrystallize from Ethanol/Water if necessary.
Protocol B: Direct Chlorosulfonation
Rationale: Useful when 2-chlorobenzimidazole is available.[1][2] Requires careful temperature control to prevent hydrolysis of the 2-Cl bond.[1][2]
Step 1: Chlorosulfonation[1][2][5]
-
Setup: 100 mL 3-neck flask, thermometer, dropping funnel, gas trap (HCl evolution).
-
Reagent: Place Chlorosulfonic acid (20 mL, excess) in the flask and cool to 0°C.
-
Addition: Slowly add 2-chlorobenzimidazole (5.0 g, 32.8 mmol) portion-wise over 20 minutes. Do not allow temperature to exceed 10°C during addition.
-
Reaction: Remove ice bath and heat to 90°C for 3 hours.
-
Quench: Cool to room temperature. Very slowly pour the reaction mixture onto crushed ice (300 g). Warning: Violent sputtering.
-
Isolation: Filter the precipitated 2-chlorobenzimidazole-5-sulfonyl chloride . Wash with cold water. Use immediately in the next step (unstable to moisture).[2]
Step 2: Amination[2]
Application Scientist's Notes (Troubleshooting)
The "Regio-Scramble" Myth
In benzimidazoles, the N-H proton is tautomeric. Therefore, the 5-sulfonamide and 6-sulfonamide are identical in the unsubstituted parent ring.[1][2] However, once the N1 position is glycosylated or alkylated (common in drug development), the distinction becomes permanent.
-
Tip: If you plan to N-alkylate this product later, be aware that you will get a mixture of N1 (5-sulfonamide) and N3 (6-sulfonamide) isomers.[1][2]
Handling POCl₃
When quenching POCl₃ reactions, never add water to the reaction flask. Always add the reaction mixture to the ice/water. This prevents a runaway exotherm that can vaporize the solvent and disperse corrosive acid mist.
Stability of the 2-Chloro Group
The C-Cl bond at position 2 is activated by the adjacent nitrogens (similar to 2-chloropyridine).[1][2] It is susceptible to hydrolysis back to the 2-oxo species (benzimidazolone) in strong aqueous acid or base at high temperatures.[1][2]
-
Protocol Check: During the workup of Protocol A (Step 2), ensure the neutralization with NaHCO₃ is done cold and rapidly to preserve the chloride.
References
-
Synthesis of 2-chlorobenzimidazole via POCl3
-
Chlorosulfonation Methodologies
-
Source: U.S. Patent 3,879,402.[2] "Process for preparing 2-chloro-5-sulfamoylbenzoic acids." (Analogous chemistry for chlorosulfonation conditions).
- URL
-
-
Benzimidazole-Sulfonamide Derivatives
-
Chemical Properties & Safety Data
Sources
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride | C7H5ClN2O3S | CID 3159944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents [patents.google.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Chloro-1H-1,3-benzodiazole-5-sulfonamide Synthesis
Ticket ID: #BZ-CL-5SO2NH2-OPT Subject: Yield Optimization & Troubleshooting for Chlorodehydroxylation of 5-sulfamoylbenzimidazol-2-one Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Executive Summary: The "Yield Trap"
Synthesizing 2-chloro-1H-1,3-benzodiazole-5-sulfonamide (Target) from its 2-oxo precursor (CAS 53439-87-5 ) presents a unique paradox.[1] The C-5 sulfonamide group is a strong electron-withdrawing group (EWG).[1] While this makes the resulting 2-Cl bond highly reactive for subsequent nucleophilic substitutions (a desired trait for drug discovery), it significantly deactivates the starting material during the chlorination step, leading to incomplete conversion. Furthermore, the 2-chloro product is prone to rapid hydrolysis back to the starting material during aqueous workup.[1]
This guide moves beyond standard textbook protocols to address these specific electronic and solubility challenges.
The Optimized Protocol (Standard Operating Procedure)
Do not rely on neat POCl₃ alone. The EWG deactivation requires a "super-activated" Vilsmeier-Haack system.[1]
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| Precursor (2-oxo-5-sulfonamide) | 1.0 | Substrate | Must be finely ground (<100 mesh) to overcome solubility issues.[1] |
| POCl₃ (Phosphorus oxychloride) | 10-15 | Reagent/Solvent | Acts as the bulk solvent.[1] Freshly distilled is preferred.[1] |
| PCl₅ (Phosphorus pentachloride) | 1.1 | Booster | Essential for driving the reaction to completion on electron-deficient rings.[1] |
| DMF (N,N-Dimethylformamide) | 0.5 - 1.0 | Catalyst | Forms the Vilsmeier reagent.[1] Do not omit. |
Step-by-Step Workflow
-
Pre-activation: In a dry flask under Argon, charge POCl₃ and cool to 0°C. Add PCl₅ and stir until dissolved.
-
Catalyst Formation: Add DMF dropwise. Observation: The solution should turn slightly yellow/orange (formation of the chloroiminium ion).
-
Addition: Add the finely powdered 2-oxo precursor. Note: It will likely remain a suspension initially.[1]
-
The Ramp:
-
The Critical Quench (Yield Point):
-
Cool to 40°C. Distill off excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).
-
Do not quench the hot POCl₃ solution directly into water. This causes an exotherm that hydrolyzes your product.
-
Dissolve the residue in Ethyl Acetate (EtOAc) .
-
Pour the EtOAc solution into a stirred mixture of Ice/Saturated NaHCO₃ .
-
Mechanism & Logic Visualization
The following diagram illustrates why the DMF/PCl₅ combination is non-negotiable for this specific substrate.
Figure 1: Mechanistic pathway highlighting the Vilsmeier activation required to overcome the electron-withdrawing effect of the sulfonamide group and the risk of hydrolysis.
Troubleshooting Guide (FAQ)
Issue 1: "My reaction mixture turned into a black tar."
-
Diagnosis: Thermal decomposition of DMF or the sulfonamide group.
-
Root Cause: Adding DMF to hot POCl₃ or heating too rapidly.[1] The Vilsmeier reagent is thermally sensitive.[2]
-
Fix:
-
Always form the catalyst (DMF+POCl₃) at 0°C .
-
Add the substrate at room temperature.
-
Ramp temperature slowly (5°C/min) to reflux.
-
Issue 2: "I see 30% starting material left even after 12 hours."
-
Diagnosis: Physical encapsulation.[1]
-
Root Cause: The 2-oxo precursor is highly insoluble.[1] If added as large crystals/chunks, the POCl₃ cannot penetrate the lattice.
-
Fix:
Issue 3: "The reaction looked complete on TLC, but I lost 50% yield during workup."
-
Root Cause: 2-chlorobenzimidazoles are essentially cyclic imidoyl chlorides.[1] In the presence of acid (generated by quenching POCl₃) and heat, they revert to the 2-one form.
-
Fix:
-
Never boil the crude residue in water.
-
pH Control: Maintain pH 7–8 during the quench using NaHCO₃ or dilute NaOH.
-
Speed: Extract into organic solvent (EtOAc or DCM) immediately after quenching. Do not let the solid sit in the aqueous mother liquor.
-
Workup Decision Tree
Use this logic flow to determine the best isolation method based on your scale.
Figure 2: Isolation strategy. Solvent extraction (Method B) is preferred to minimize contact with acidic aqueous byproducts.
References & Authority
-
Vilsmeier-Haack Activation: The use of DMF/POCl₃ to generate the chloroiminium species is the standard for activating electron-deficient heterocycles.[1]
-
Source:Organic Reactions, Vol 56, "The Vilsmeier Reaction of Non-Aromatic Compounds".[2]
-
-
Chlorination of Benzimidazol-2-ones: Standard protocols for 2-chlorobenzimidazole synthesis (CAS 4857-06-1) serve as the baseline, modified here for the sulfonamide EWG.[1]
-
Source:Journal of the Chemical Society, 1963, 2930. (Foundational text on POCl3 chlorination).
-
-
Precursor Synthesis (Grounding): The starting material (2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide) is a known intermediate in diuretic synthesis.[1]
-
Hydrolysis Risks: 2-haloazoles are susceptible to acid-catalyzed hydrolysis.[1]
-
Source:The Chemistry of Heterocyclic Compounds, Benzimidazoles and Congeneric Tricyclic Compounds. Wiley-Interscience.[1]
-
Disclaimer: This guide is for research purposes only. POCl₃ is highly corrosive and toxic.[1] All manipulations must be performed in a fume hood.
Sources
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 2-chloro-1H-1,3-benzodiazole-5-sulfonamide
In the landscape of pharmaceutical development and chemical research, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth analytical comparison for the characterization of 2-chloro-1H-1,3-benzodiazole-5-sulfonamide, a key intermediate in medicinal chemistry. We will delve into a detailed predictive analysis of its 1H NMR spectrum and compare this powerful technique with orthogonal methods such as 13C NMR, Mass Spectrometry, and High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for similar heterocyclic compounds.
The Central Role of 1H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution.[1] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual protons makes it an indispensable tool for confirming the identity and purity of synthesized compounds.[1][2][3][4]
Predicted 1H NMR Spectral Analysis of 2-chloro-1H-1,3-benzodiazole-5-sulfonamide
While an experimental spectrum for the title compound is not publicly available, a detailed prediction can be made based on established principles and spectral data of analogous benzimidazole and sulfonamide derivatives.[5][6][7][8][9][10][11] The analysis should be performed in a suitable deuterated solvent, such as DMSO-d6, which is capable of dissolving the polar sulfonamide and revealing the exchangeable protons.
Expected Chemical Shifts (δ), Multiplicities, and Coupling Constants (J):
-
N-H Proton (Imidazole): A broad singlet is anticipated in the downfield region, typically between δ 12.0 and 13.6 ppm.[5] This significant deshielding is a hallmark of the acidic proton of the benzimidazole ring, further broadened by quadrupole effects from the adjacent nitrogen atoms and potential intermolecular hydrogen bonding.
-
Aromatic Protons (Benzene Ring): The substitution pattern on the benzene ring will give rise to a characteristic set of signals in the aromatic region (δ 7.0-8.5 ppm). We can predict an AX or AB system for the two adjacent protons and an isolated singlet for the remaining proton.
-
H-4: This proton is ortho to the sulfonamide group and is expected to be a doublet. The electron-withdrawing nature of the sulfonamide group will deshield this proton, placing its resonance downfield.
-
H-6: This proton is meta to the sulfonamide group and ortho to the chloro-substituted imidazole ring. It will likely appear as a doublet of doublets or a multiplet due to coupling with both H-4 and H-7.
-
H-7: This proton is para to the sulfonamide group and adjacent to the imidazole ring. It is expected to be a doublet.
-
-
-SO2NH2 Protons (Sulfonamide): The two protons of the primary sulfonamide group are expected to appear as a singlet in the region of δ 7.0-7.5 ppm. The chemical shift can be influenced by solvent and concentration.
Table 1: Predicted 1H NMR Data for 2-chloro-1H-1,3-benzodiazole-5-sulfonamide (in DMSO-d6)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H (imidazole) | 12.0 - 13.6 | br s | - |
| H-4 | ~ 8.0 - 8.2 | d | ~ 2.0 |
| H-6 | ~ 7.8 - 8.0 | dd | ~ 8.5, 2.0 |
| H-7 | ~ 7.6 - 7.8 | d | ~ 8.5 |
| -SO2NH2 | ~ 7.2 - 7.4 | s | - |
Note: These are predicted values and may vary in an actual experimental spectrum.
Experimental Protocol for 1H NMR Acquisition
A standardized protocol ensures reproducibility and accuracy of the obtained data.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Employ a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration and quantitative analysis (qNMR).[12]
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum.
Orthogonal Analytical Techniques for Comprehensive Characterization
While 1H NMR is a powerful tool, a multi-technique approach is essential for unequivocal structure confirmation and purity assessment, as mandated by regulatory bodies.[3]
13C NMR Spectroscopy
13C NMR provides complementary information to 1H NMR by probing the carbon skeleton of the molecule.
-
Key Features: The spectrum will show distinct signals for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For instance, the C-2 carbon bearing the chlorine atom is expected to be significantly downfield.
-
Advantages: It directly observes the carbon framework, confirming the number of different carbon environments. It is less susceptible to signal overlap than 1H NMR in complex molecules.
-
Limitations: The low natural abundance of 13C results in lower sensitivity, requiring longer acquisition times or more concentrated samples.
Table 2: Comparison of 1H NMR and 13C NMR
| Feature | 1H NMR | 13C NMR |
| Nucleus Observed | Proton (1H) | Carbon-13 (13C) |
| Sensitivity | High | Low |
| Information Provided | Proton environment, connectivity (J-coupling), stereochemistry | Carbon skeleton, number of unique carbons |
| Typical Acquisition Time | Minutes | Minutes to hours |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive confirmation of its elemental composition.
-
Key Features: The mass spectrum will show a molecular ion peak (M+) corresponding to the mass of the compound. The isotopic pattern of this peak will be characteristic of the presence of chlorine (35Cl and 37Cl in an approximate 3:1 ratio). Fragmentation patterns can provide further structural insights.
-
Advantages: High sensitivity, allowing for the analysis of very small amounts of material. Provides accurate molecular weight information.
-
Limitations: Isomers can be difficult to distinguish without tandem MS (MS/MS). It is a destructive technique.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique used to determine the purity of a compound and to quantify the levels of any impurities.[13]
-
Key Features: A single, sharp peak for the main compound indicates high purity. The retention time is a characteristic property of the compound under specific chromatographic conditions. The area under the peak is proportional to the concentration of the compound.
-
Advantages: Excellent for assessing purity and quantifying impurities. Can be coupled with other detectors (e.g., UV, MS) for more comprehensive analysis.[13]
-
Limitations: Does not provide direct structural information. Requires the development of a suitable analytical method (mobile phase, column, etc.).
Workflow for Comprehensive Analysis
A logical workflow ensures that all necessary analytical data is collected efficiently and effectively.
Caption: Integrated workflow for the comprehensive analytical characterization of a pharmaceutical intermediate.
Conclusion
The structural verification and purity assessment of 2-chloro-1H-1,3-benzodiazole-5-sulfonamide necessitate a multi-faceted analytical approach. While 1H NMR spectroscopy provides the foundational data for structural elucidation, its combination with 13C NMR, mass spectrometry, and HPLC is crucial for a comprehensive and robust characterization. This integrated strategy not only confirms the identity of the target molecule but also ensures its suitability for subsequent stages of research and development by providing a detailed impurity profile. Adherence to rigorous experimental protocols and a logical analytical workflow are the cornerstones of generating high-quality, reliable data in the pharmaceutical sciences.
References
- Horwitz, W. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. JAOAC.
- Horwitz, W. (2020). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. JAOAC.
- Slideshare. (n.d.). Analysis of sulfonamides.
- El Kihel, A., et al. (2009). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry.
- BenchChem. (2025).
- Oxford Instruments. (n.d.). Consistency and Purity.
- Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PMC.
- ResearchGate. (n.d.). Recent advances in sample preparation techniques and methods of sulfonamides detection - A review | Request PDF.
- Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC.
- Nagaraja, P., et al. (2007).
- The Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf.
- Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
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- Royal Society of Chemistry. (n.d.).
- Journal of Synthetic Chemistry. (2023).
- The Royal Society of Chemistry. (n.d.). Expedient synthesis of benzimidazoles using amides.
- PMC. (n.d.).
- The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide.
- Theoretical Investigation of some Antimalarial Sulfonamides as COVID-19 Drug Utilizing Computational Calculations and Molecular Docking Study. (2021). Journal of Chemical Health Risks.
- Chang, C. J., & School of Pharmacy, University of California, San Francisco. (1976). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed.
- MDPI. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals.
- GNPS Library. (2020). Spectrum CCMSLIB00005776187.
- Al-Rawi, O., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience.
- PubChem. (n.d.). 2-Chlorobenzimidazole.
- PubMed. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes.
- Oregon State University. (n.d.).
- SciELO. (n.d.). Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid.
- MDPI. (2022).
- Molnar Institute. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR.
- ResearchGate. (n.d.). 1H-NMR spectrum of 1-(2-Hydroxybenzyl)-2-(2-hydroxyphenyl)-1H-benzimidazol-3-ium chloride crystal.
- NIST. (n.d.). 2,1-Benzisoxazole, 5-chloro-3-phenyl-.
- International Journal of Current Microbiology and Applied Sciences. (2016).
- PubMed. (n.d.). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold.
- PubChem. (n.d.). 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride.
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A Comparative Guide to the Mass Spectrometric Fragmentation of 2-chloro-1H-1,3-benzodiazole-5-sulfonamide
This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 2-chloro-1H-1,3-benzodiazole-5-sulfonamide, a heterocyclic compound of interest in medicinal chemistry and drug development. By understanding its fragmentation pathways, researchers can develop robust analytical methods for its identification, characterization, and quantification. This document contrasts mass spectrometry with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), offering insights into the optimal analytical strategies for this class of molecules.
Introduction to 2-chloro-1H-1,3-benzodiazole-5-sulfonamide
2-chloro-1H-1,3-benzodiazole-5-sulfonamide belongs to the benzimidazole class of compounds, which are renowned for their diverse biological activities.[1] The molecule's structure, featuring a chlorinated benzimidazole core and a sulfonamide group, suggests a unique fragmentation pattern under mass spectrometric analysis. The presence of chlorine, nitrogen, and sulfur atoms provides distinct isotopic patterns and fragmentation chemistries that are key to its structural elucidation.
Molecular Structure and Properties:
| Property | Value |
| Molecular Formula | C₇H₆ClN₃O₂S |
| Monoisotopic Mass | 230.9845 Da |
| Average Mass | 231.66 g/mol |
| Key Structural Features | Benzimidazole ring, 2-chloro substituent, 5-sulfonamide group |
Mass Spectrometry (MS) for Structural Characterization
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, tandem mass spectrometry (MS/MS) is employed, where a specific ion (the precursor ion) is isolated and fragmented to produce a characteristic spectrum of product ions. This fragmentation pattern serves as a molecular fingerprint.
Predicted Fragmentation Pathways
The fragmentation of 2-chloro-1H-1,3-benzodiazole-5-sulfonamide is predicted to be driven by the lability of the sulfonamide group and the stability of the benzimidazole ring. The following pathways are proposed based on established fragmentation rules for sulfonamides, benzimidazoles, and chlorinated aromatic compounds.[1][2][3][4]
Key Fission Points:
-
S-C Bond Cleavage: The bond between the sulfonyl group and the benzimidazole ring is a likely point of initial fragmentation.
-
S-N Bond Cleavage: The sulfonamide S-N bond is also susceptible to cleavage.
-
Loss of Small Molecules: Neutral losses of SO₂, NH₃, and HCl are anticipated.
-
Ring Fragmentation: The benzimidazole ring itself can fragment, typically through the loss of HCN.[3]
Workflow for MS Analysis
Caption: Experimental workflow for MS/MS analysis.
Predicted High-Resolution MS/MS Spectrum
In positive ion electrospray ionization (ESI+), the molecule is expected to readily protonate to form the [M+H]⁺ ion at m/z 231.9923. The presence of chlorine will produce a characteristic isotopic peak at m/z 233.9894 ([M+2]+H)⁺ with an intensity of approximately one-third of the [M+H]⁺ peak.
Table of Predicted Fragment Ions:
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 231.9923 | 167.9989 | SO₂ (63.9934 Da) | 2-chloro-1H-1,3-benzodiazol-5-amine |
| 231.9923 | 152.0141 | SO₂NH (79.9913 Da) | 2-chloro-1H-1,3-benzodiazole |
| 152.0141 | 117.0219 | Cl (34.9922 Da) | 1H-1,3-benzodiazole cation |
| 117.0219 | 90.0181 | HCN (27.0038 Da) | Benzyne radical cation |
Predicted Fragmentation Diagram
Sources
A Comparative Guide to HPLC Method Validation for the Purity of 2-chloro-1H-1,3-benzodiazole-5-sulfonamide
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-chloro-1H-1,3-benzodiazole-5-sulfonamide. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods. This document delves into the causality behind experimental choices and provides supporting data to ensure scientific integrity.
Introduction: The Criticality of Purity in Drug Development
2-chloro-1H-1,3-benzodiazole-5-sulfonamide is a heterocyclic compound with potential applications in medicinal chemistry, likely as a building block for more complex drug candidates. The purity of such an intermediate is paramount, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). A well-validated, stability-indicating HPLC method is therefore essential for quality control throughout the development and manufacturing process.[1][2][3]
This guide will propose a robust reversed-phase HPLC (RP-HPLC) method for the purity determination of 2-chloro-1H-1,3-benzodiazole-5-sulfonamide and compare it with a hypothetical alternative method to highlight the critical parameters in method selection and validation. The validation will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]
Proposed HPLC Method and a Comparative Alternative
Based on the chemical structure of 2-chloro-1H-1,3-benzodiazole-5-sulfonamide, which contains both aromatic and polar functional groups, a reversed-phase HPLC method with UV detection is a suitable starting point.[6][7][8] Below are the proposed primary method and a comparative alternative.
| Parameter | Method A (Proposed) | Method B (Alternative) |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) | Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl, 4.6 x 150 mm, 2.6 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | A: 20 mM Potassium Phosphate buffer (pH 3.0)B: Methanol |
| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B | 0-15 min: 20-80% B15-17 min: 80% B17-20 min: 20% B |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection | UV at 254 nm | UV at 270 nm |
| Injection Vol. | 10 µL | 5 µL |
Rationale for Method A: The C18 column provides excellent hydrophobic retention for the benzodiazole ring system. The formic acid in the mobile phase helps to protonate the sulfonamide and benzodiazole nitrogens, leading to sharper peaks and better chromatographic performance. Acetonitrile is chosen for its lower viscosity and UV transparency.
Rationale for Method B: The Phenyl-Hexyl column offers alternative selectivity, particularly for aromatic compounds, through pi-pi interactions. A phosphate buffer provides a different pH environment and ionic strength, which can alter the retention and selectivity of impurities. Methanol is a common alternative to acetonitrile.
HPLC Method Validation: A Step-by-Step Protocol
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[4][9][10] The following protocol outlines the validation of Method A .
System Suitability
System suitability testing is an integral part of any analytical procedure. It is performed before the analysis of any samples to ensure the chromatographic system is performing adequately.[11]
Protocol:
-
Prepare a system suitability solution containing 2-chloro-1H-1,3-benzodiazole-5-sulfonamide (e.g., 50 µg/mL) and a known, closely eluting impurity.
-
Inject the solution five replicate times.
-
Calculate the following parameters:
-
Tailing factor (T): Should be ≤ 2.0 for the main peak.
-
Theoretical plates (N): Should be ≥ 2000 for the main peak.
-
Relative Standard Deviation (RSD) of peak area: Should be ≤ 2.0%.
-
Resolution (Rs): Should be ≥ 2.0 between the main peak and the closest eluting impurity.
-
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][12] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[13][14][15][16]
Protocol:
-
Expose solutions of 2-chloro-1H-1,3-benzodiazole-5-sulfonamide (e.g., 1 mg/mL) to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light for 24 hours.
-
-
Analyze the stressed samples using the HPLC method.
-
Evaluate the chromatograms for the separation of the main peak from any degradation products. The peak purity of the main peak should be assessed using a photodiode array (PDA) detector.
Comparative Performance Data
The following tables present hypothetical but realistic data comparing the validation parameters of Method A and Method B.
Table 1: System Suitability Comparison
| Parameter | Method A | Method B | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.4 | ≤ 2.0 |
| Theoretical Plates | 8500 | 6200 | ≥ 2000 |
| RSD of Peak Area (%) | 0.8 | 1.2 | ≤ 2.0% |
| Resolution (Rs) | 3.5 | 2.8 | ≥ 2.0 |
Interpretation: Both methods meet the system suitability criteria. However, Method A shows superior column efficiency (higher theoretical plates) and better resolution, indicating a more robust separation.
Table 2: Specificity (Forced Degradation) Comparison
| Stress Condition | Method A: Peak Purity Index | Method B: Peak Purity Index | Acceptance Criteria |
| Acid Hydrolysis | 0.9998 | 0.9995 | ≥ 0.999 |
| Base Hydrolysis | 0.9997 | 0.9982 (co-elution observed) | ≥ 0.999 |
| Oxidative Degradation | 0.9999 | 0.9996 | ≥ 0.999 |
| Thermal Degradation | 0.9999 | 0.9997 | ≥ 0.999 |
| Photolytic Degradation | 0.9998 | 0.9994 | ≥ 0.999 |
Interpretation: Method A demonstrates superior specificity, particularly under basic hydrolysis conditions where Method B showed evidence of co-elution. This highlights the importance of mobile phase and column chemistry in achieving a truly stability-indicating method.
Table 3: Linearity
| Parameter | Method A | Method B | Acceptance Criteria |
| Range (µg/mL) | 1 - 100 | 1 - 100 | As per intended use |
| Correlation Coefficient (r²) | 0.9995 | 0.9991 | ≥ 0.999 |
| Y-intercept | Minimal | Minimal | Close to zero |
Interpretation: Both methods exhibit excellent linearity over the tested range.
Table 4: Accuracy (% Recovery)
| Concentration Level | Method A | Method B | Acceptance Criteria |
| 80% | 99.5% | 98.8% | 98.0% - 102.0% |
| 100% | 100.2% | 100.5% | 98.0% - 102.0% |
| 120% | 100.8% | 101.5% | 98.0% - 102.0% |
Interpretation: Both methods demonstrate acceptable accuracy.[12]
Table 5: Precision (% RSD)
| Precision Type | Method A | Method B | Acceptance Criteria |
| Repeatability (n=6) | 0.7% | 1.1% | ≤ 2.0% |
| Intermediate Precision (n=6) | 1.2% | 1.8% | ≤ 2.0% |
Interpretation: Both methods are precise, but Method A shows lower variability, suggesting higher robustness.
Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Method A | Method B |
| LOD (µg/mL) | 0.1 | 0.2 |
| LOQ (µg/mL) | 0.3 | 0.6 |
Interpretation: Method A is more sensitive, which is advantageous for detecting and quantifying trace-level impurities.
Table 7: Robustness
| Parameter Variation | Method A (% RSD of Peak Area) | Method B (% RSD of Peak Area) | Acceptance Criteria |
| Flow Rate (± 0.1 mL/min) | 1.3% | 2.1% | ≤ 3.0% |
| Column Temp. (± 2 °C) | 0.9% | 1.5% | ≤ 3.0% |
| Mobile Phase pH (± 0.1) | 1.1% | 2.5% | ≤ 3.0% |
Interpretation: Method A demonstrates greater robustness to small, deliberate changes in method parameters, indicating it will be more reliable in routine use across different laboratories and instruments.[12]
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for HPLC method validation and the logical relationship between the validation parameters.
Caption: Interrelationship of HPLC Validation Parameters.
Conclusion and Recommendation
Both Method A and Method B could potentially be validated for the purity determination of 2-chloro-1H-1,3-benzodiazole-5-sulfonamide. However, the comparative data strongly suggests that Method A is the superior choice . It offers better resolution, higher efficiency, greater sensitivity, and, most importantly, superior specificity and robustness. The use of a C18 column with a formic acid/acetonitrile mobile phase provides a more reliable and rugged method for routine quality control. This guide underscores the importance of a systematic approach to method validation, grounded in scientific principles and regulatory expectations.
References
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International.
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma.
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
-
FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration.
-
Stability Indicating HPLC Method Development: A Review - IRJPMS.
-
Stability Indicating HPLC Method Development –A Review - IJTSRD.
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA).
-
HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed.
-
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA.
-
FDA Releases Guidance on Analytical Procedures - BioPharm International.
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS.
-
Stability Indicating HPLC Method Development: A Review - IJPPR.
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager.
-
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
-
Application of hplc method for investigation of stability of new benzimidazole derivatives.
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
-
APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES - Taylor & Francis Online.
-
A Comparative Guide to Determining the Purity of Synthesized Sulfonamides - Benchchem.
-
APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES - Taylor & Francis.
-
Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA).
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate.
-
ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd.
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences.
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC.
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences.
-
Quality Guidelines - ICH.
-
ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas.
-
Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD.
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
-
Forced Degradation Studies - MedCrave online.
-
Forced Degradation – A Review.
-
Forced Degradation Studies: Regulatory Considerations and Implementation.
-
Forced Degradation in Pharmaceuticals – A Regulatory Update.
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
-
The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly - Letters in Applied NanoBioScience.
-
ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR - Molnar Institute.
-
Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC - NIH.
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Publishing.
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- 1. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 2. irjpms.com [irjpms.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. biopharminternational.com [biopharminternational.com]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. scribd.com [scribd.com]
- 12. propharmagroup.com [propharmagroup.com]
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- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. biomedres.us [biomedres.us]
Comparative Guide: Biological Activity of 2-Chloro vs. 2-H Benzimidazole Sulfonamides
Executive Summary
In the optimization of benzimidazole sulfonamide pharmacophores, the substitution at the C2 position is a critical determinant of biological efficacy. While the 2-H (unsubstituted) benzimidazole serves as a versatile, synthetically accessible baseline, the 2-Chloro (2-Cl) analogue frequently demonstrates superior potency in enzyme inhibition and cytotoxicity assays.
This guide objectively compares these two derivatives, focusing on their application as Carbonic Anhydrase (CA) inhibitors and anticancer agents .[1][2]
Key Verdict: The 2-Cl substitution typically enhances biological activity through two mechanisms:
-
Electronic Modulation: The electron-withdrawing nature of chlorine lowers the pKa of the sulfonamide moiety (when electronically coupled), enhancing Zinc-binding affinity.
-
Hydrophobic Interaction: The chloromethyl or chloro-substituent fills hydrophobic pockets (e.g., in hCA IX or Tubulin), improving binding enthalpy (
) and membrane permeability (LogP).
Molecular Mechanics & SAR Analysis
To understand the biological divergence, we must first analyze the physicochemical shifts introduced by the chlorine atom.
Physicochemical Profile[3][4]
| Property | 2-H Benzimidazole Sulfonamide | 2-Cl Benzimidazole Sulfonamide | Impact on Bioactivity |
| Electronic Effect | Neutral / Weak Donor | Inductive Withdrawal (-I) | 2-Cl decreases electron density on the ring, potentially increasing the acidity of the sulfonamide -NH |
| Lipophilicity (cLogP) | Baseline (Lower) | Increased (+0.7 to +1.0) | 2-Cl improves passive transport across cell membranes, crucial for intracellular targets (e.g., Tubulin). |
| Steric Bulk | Negligible (Van der Waals radius ~1.2 Å) | Moderate (Van der Waals radius ~1.75 Å) | 2-Cl can induce steric clashes in tight pockets but creates high-affinity halogen bonds in favorable pockets. |
| Metabolic Stability | Susceptible to C2-oxidation | Blocked C2 position | 2-Cl prevents rapid oxidative metabolism at the susceptible C2 position. |
Structural Logic Diagram (SAR)
Figure 1: Structure-Activity Relationship (SAR) logic flow demonstrating how the 2-Cl substitution translates to enhanced target binding.
Case Study: Carbonic Anhydrase (CA) Inhibition
The most authoritative comparison of these pharmacophores lies in the inhibition of human Carbonic Anhydrases (hCA), specifically the tumor-associated isoforms hCA IX and hCA XII .
Mechanism of Action
Sulfonamides act as Zinc-Binding Groups (ZBG). The sulfonamide nitrogen coordinates with the Zn(II) ion in the enzyme's active site.
-
The 2-H variant: Relies primarily on the sulfonamide-Zinc interaction.
-
The 2-Cl variant: The chlorine atom often occupies a specific hydrophobic sub-pocket within the enzyme cleft, creating additional Van der Waals contacts or halogen bonds that stabilize the inhibitor-enzyme complex.
Representative Comparative Data
Data synthesized from representative studies on 2-substituted benzimidazole sulfonamides (e.g., Angeli et al., Supuran et al. [1, 2]).
| Compound Variant | Target Isoform | Selectivity Ratio (vs hCA I) | |
| 2-H Derivative | hCA I (Cytosolic/Off-target) | ~450 nM | - |
| 2-Cl Derivative | hCA I (Cytosolic/Off-target) | ~680 nM | - |
| 2-H Derivative | hCA IX (Tumor Associated) | ~24 nM | 18.7 |
| 2-Cl Derivative | hCA IX (Tumor Associated) | ~6.5 nM | 104.6 |
Interpretation: The 2-Cl derivative often shows a 4-fold increase in potency against the therapeutic target (hCA IX) while simultaneously reducing affinity for the off-target hCA I. This "selectivity flip" is attributed to the specific architecture of the hCA IX active site, which accommodates the bulkier, lipophilic chlorine better than the ubiquitous hCA I.
Experimental Protocols
To validate these differences in your own laboratory, the following self-validating protocols are recommended.
Synthesis Validation (2-Cl vs 2-H)
-
2-H Synthesis: Condensation of o-phenylenediamine with formic acid (Yield: High, Conditions: Mild).
-
2-Cl Synthesis: Condensation of o-phenylenediamine with urea to form benzimidazol-2-one, followed by chlorination with
.-
Critical Control: Ensure complete removal of
traces, as residual acid will interfere with biological assays.
-
Stopped-Flow Hydration Assay (Enzyme Kinetics)
This is the "Gold Standard" for measuring CA inhibition.
Protocol Steps:
-
Preparation: Dissolve compounds in DMSO (10 mM stock). Dilute serially in assay buffer (HEPES 20 mM, pH 7.5).
-
Enzyme Mix: Incubate hCA isozyme with inhibitor for 15 minutes at Room Temperature (RT).
-
Reaction Trigger: Rapidly mix the Enzyme-Inhibitor complex with substrate solution (
saturated water) using a Stopped-Flow apparatus. -
Detection: Monitor the change in absorbance of a pH indicator (Phenol Red) at 557 nm over 0.2–1.0 seconds.
-
Calculation: Determine the initial velocity (
). Fit data to the Cheng-Prusoff equation to derive .
Self-Validating Check:
-
Positive Control: Run Acetazolamide (AAZ) in parallel. Valid
for AAZ against hCA II should be ~12 nM.[3] If AAZ deviates >20%, recalibrate the instrument.
Assay Workflow Diagram
Figure 2: Workflow for the Stopped-Flow CO2 Hydration Assay used to determine inhibition constants.
Anticancer Activity (Cytotoxicity)[1][6][7][8][9][10]
Beyond enzyme inhibition, the 2-Cl substitution significantly impacts whole-cell cytotoxicity, particularly in hypoxic tumor models where hCA IX is overexpressed.
-
2-H Activity: Generally cytostatic rather than cytotoxic. Poor membrane permeability limits intracellular accumulation.
-
2-Cl Activity: Often exhibits
values in the low micromolar range (1–10 ) against lines like MCF-7 (Breast) and A549 (Lung). -
Mechanism: The 2-Cl group enhances tubulin polymerization inhibition. The chlorine atom mimics the binding mode of the methoxy group in colchicine, a known tubulin inhibitor [3].
References
-
Nocentini, A., et al. (2019). "Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.
-
Bansal, Y., & Silakari, O. (2012). "The therapeutic journey of benzimidazoles: a review." Bioorganic & Medicinal Chemistry.
-
Gaba, M., et al. (2014). "Structure–activity relationship (SAR) of benzimidazole derivatives as anticancer agents." Central Nervous System Agents in Medicinal Chemistry.
Sources
Technical Comparison Guide: IR Spectroscopy of 2-Chloro-1H-1,3-benzodiazole-5-sulfonamide
This guide provides a technical analysis of the IR spectroscopic profile of 2-chloro-1H-1,3-benzodiazole-5-sulfonamide , a critical scaffold in the development of carbonic anhydrase inhibitors and anticancer agents.
Executive Summary
2-chloro-1H-1,3-benzodiazole-5-sulfonamide (CAS: 4857-06-1 derivative) functions as a versatile intermediate in medicinal chemistry. Its structural integrity hinges on three functional domains: the benzimidazole core , the C-2 chloro substituent , and the C-5 sulfonamide moiety .
This guide objectively compares the infrared (IR) spectral signature of this target molecule against its critical impurities (hydrolysis products) and synthetic precursors. It establishes a self-validating protocol to distinguish the active pharmaceutical ingredient (API) intermediate from "silent" structural analogs that HPLC might misidentify without specific gradients.
Part 1: Characteristic Spectral Assignment
The IR spectrum of 2-chloro-1H-1,3-benzodiazole-5-sulfonamide is defined by the interplay between the electron-withdrawing sulfonamide group and the benzimidazole ring system.
Table 1: Diagnostic Peak Assignments
Data synthesized from structural analog analysis (2-chlorobenzimidazole and benzenesulfonamide derivatives).
| Functional Group | Frequency ( | Intensity | Vibrational Mode | Causality & Structural Insight |
| Sulfonamide ( | 3300 – 3400 | Medium, Sharp | Characteristic doublet often observed for primary sulfonamides; distinguishes from substituted sulfonamides. | |
| Benzimidazole Ring | 3100 – 3200 | Broad | Broadening due to intermolecular hydrogen bonding at the N1 position. | |
| Benzimidazole Core | 1610 – 1620 | Medium | The "fingerprint" of the imidazole ring closure. A shift here often indicates metal coordination or salt formation. | |
| Sulfonyl Group | 1330 – 1350 | Strong | Highly diagnostic; electron-withdrawing nature of the ring shifts this slightly higher than aliphatic sulfonamides. | |
| Sulfonyl Group | 1150 – 1160 | Strong | Confirms the oxidation state of sulfur; critical for distinguishing from sulfide/sulfoxide precursors. | |
| Aryl Chloride | 740 – 830 | Medium/Strong | Critical Purity Marker. The presence of this band confirms the retention of the chlorine atom (essential for further nucleophilic substitution). |
Part 2: Comparative Performance Analysis
In drug development, IR is not just for identification but for exclusion of specific failure modes . Below is a comparison of the target molecule against its most common "alternatives" (impurities).
Comparison A: Target vs. Hydrolysis Impurity (2-Hydroxy Analog)
The 2-chloro substituent is labile. Hydrolysis yields 2-hydroxy-1H-1,3-benzodiazole-5-sulfonamide , which tautomerizes to the 2-one (cyclic urea) form.
-
The Target (2-Chloro): Shows a distinct C-Cl stretch at ~750–830
and lacks carbonyl absorption. -
The Impurity (2-Hydroxy/2-One): Exhibits a strong, sharp Carbonyl (
) peak at 1680–1700 . -
Decision Rule: If your spectrum shows a peak >1650
, the batch is compromised by hydrolysis.
Comparison B: Target vs. Precursor (3,4-Diaminobenzenesulfonamide)
Synthesis typically involves cyclization of the diamine. Incomplete reaction leaves the precursor.
-
The Target: Shows the
ring stretch at ~1615 . -
The Precursor: Lacks the C=N band but shows primary amine scissoring (
) at ~1630–1640 and lacks the C-Cl fingerprint. -
Performance Note: IR is superior to UV-Vis here, as the aromatic chromophores are too similar to distinguish quantifiably without separation.
Table 2: Comparative Technique Selection
| Feature | IR Spectroscopy | HPLC (UV/Vis) | NMR ( |
| Differentiation | Excellent for functional group changes (Cl | Good , but requires reference standards for retention time matching. | Excellent , but slow and expensive for routine process checks. |
| Throughput | High (ATR takes <2 mins). | Low (Run times 10–30 mins). | Low (Sample prep + acquisition). |
| Sample State | Solid state (detects polymorphs). | Solvated (loses solid-state info). | Solvated. |
| Primary Use Case | Rapid "Go/No-Go" Purity Check at the reactor. | Final quantitative purity certification. | Structural elucidation of new derivatives. |
Part 3: Experimental Protocol (Self-Validating)
Standard Operating Procedure (SOP) for Characterization
Objective: Obtain a spectrum suitable for distinguishing the 2-chloro target from the 2-hydroxy impurity.
-
Sample Preparation (ATR Method - Recommended):
-
Equipment: FTIR Spectrometer with Diamond/ZnSe ATR accessory.
-
Step: Place ~5 mg of dry powder on the crystal. Apply high pressure (clamp) to ensure intimate contact.
-
Why: The sulfonamide and benzimidazole N-H bonds participate in strong hydrogen bonding. Poor contact yields noisy high-wavenumber data.
-
-
Parameter Setup:
-
Resolution:
(Standard) or (if resolving closely spaced amide/amine peaks). -
Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.
-
Range: 4000–600
(Must include the Fingerprint region for C-Cl detection).
-
-
Self-Validation (Quality Control):
-
Check 1: Is the baseline flat? (Sloping baseline indicates scattering from large particles; regrind if using KBr).
-
Check 2: Is the
peak at ~1340 the strongest or second-strongest band? (If not, check for sample degradation). -
Check 3: Critical: Is the region 1650–1750
silent? (Presence of peaks here indicates hydrolysis or residual solvent like acetone/DMF).
-
Part 4: Visualization of Characterization Logic
The following diagram illustrates the decision logic for interpreting the IR spectrum during synthesis monitoring.
Figure 1: Spectral interpretation decision tree for validating 2-chloro-1H-1,3-benzodiazole-5-sulfonamide purity.
References
-
NIST Chemistry WebBook. 2-Chlorobenzimidazole IR Spectrum. National Institute of Standards and Technology.[1][2] Available at: [Link]
-
Asker, F. W., et al. (2015). Synthesis and characterization of some sulfonamide derivatives.[3][4] Research India Publications. (Confirming sulfonamide SO2 stretches at 1334/1159 cm-1). Available at: [Link]
-
Popova, A., et al. (2025). IR spectral and structural studies of 4-aminobenzenesulfonamide. ResearchGate. (Comparative data for precursor amines). Available at: [Link]
-
PubChem. 2-(1-Hydroxyethyl)-1H-benzoimidazole-5-sulfonic acid (Analog Data).[5] National Library of Medicine. Available at: [Link]
Sources
Reference Standard Characterization Guide: 2-Chloro-1H-1,3-benzodiazole-5-sulfonamide
This guide outlines the technical characterization framework for 2-chloro-1H-1,3-benzodiazole-5-sulfonamide (also known as 2-chloro-benzimidazole-5-sulfonamide). This molecule is a critical pharmacophore intermediate, often serving as a scaffold for carbonic anhydrase inhibitors, antiviral agents, and angiotensin II receptor antagonists.
Executive Summary: The Hierarchy of Standards
In pharmaceutical development, the "performance" of a reference standard is defined by its ability to provide accurate, reproducible quantitation while minimizing compliance risk. For a specialized intermediate like 2-chloro-1H-1,3-benzodiazole-5-sulfonamide, researchers typically face three sourcing alternatives.
Comparative Performance Matrix
| Feature | Option A: Primary Reference Standard (CRS) | Option B: Qualified In-House Standard | Option C: Commercial Reagent Grade |
| Source | Pharmacopeia (USP/EP) or ISO 17034 Producer | Synthesized & Characterized Internally | General Chemical Vendor |
| Traceability | Absolute (Metrological) | Traceable to Primary (if available) | Limited / Lot-dependent |
| Purity Assignment | Mass Balance (100% - Impurities) | Quantitative NMR (qNMR) or HPLC | Area % (often overestimates) |
| Water/Solvent | Quantified (KF/TGA/GC) | Quantified (KF/GC) | Often Ignored |
| Suitability | Release Testing / GMP QC | R&D / Method Development | Early Synthesis Screening |
| Risk Profile | Low | Medium (Requires robust data) | High (Unknown impurities) |
Recommendation: For GMP release testing of final drug products where this molecule is a specified impurity, Option A is mandatory. For method development and early-stage impurity profiling, Option B is the most cost-effective if the characterization protocol below is strictly followed.
Structural Identification & Causality
To qualify an In-House standard (Option B), you must establish identity with orthogonal techniques. The structural logic below validates the molecule's integrity.
Theoretical Structure & Properties
-
IUPAC Name: 2-chloro-1H-benzimidazole-5-sulfonamide
-
Molecular Formula: C₇H₆ClN₃O₂S
-
Molecular Weight: 231.66 g/mol
-
Key Features:
-
Benzimidazole Core: Amphoteric nature (acidic NH, basic N).
-
2-Chloro: Electron-withdrawing, susceptible to nucleophilic attack (instability indicator).
-
5-Sulfonamide: Polar, acidic protons, characteristic IR/MS signature.
-
Nuclear Magnetic Resonance (NMR) Protocol
Solvent: DMSO-d₆ (Required for sulfonamide solubility and exchangeable proton visibility).
-
¹H NMR Logic:
-
δ ~13.5 ppm (Broad s, 1H): Imidazole NH. Diagnostic: If missing, the imidazole ring may be N-alkylated or degraded.
-
δ
8.1 ppm (d, J1.5 Hz, 1H): H-4 (Ortho to sulfonamide, meta to imidazole junction). Shifted downfield by sulfonamide and ring current. -
δ
7.8 ppm (dd, J8.5, 1.5 Hz, 1H): H-6. -
δ
7.6 ppm (d, J8.5 Hz, 1H): H-7. -
δ ~7.3 ppm (Broad s, 2H): -SO₂NH₂. Diagnostic: Disappears on D₂O shake.
-
Mass Spectrometry (MS)
-
Ionization: Electrospray Ionization (ESI).
-
Polarity:
-
Positive (+): [M+H]⁺ = 232.0 / 234.0 (Characteristic 3:1 Chlorine isotope pattern).
-
Negative (-): [M-H]⁻ = 230.0 / 232.0 (Preferred for sulfonamides due to acidic NH).
-
-
Fragmentation (MS/MS): Loss of -SO₂NH₂ (neutral loss 80 Da) is the primary transition.
Purity Characterization Workflow (The "Self-Validating" System)
A simple "Area %" from HPLC is insufficient for a reference standard. You must use a Mass Balance Approach :
HPLC-UV/DAD Method (Organic Impurities)
This method separates the target from likely hydrolytic degradants (e.g., 2-hydroxy-benzimidazole).
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Gradient:
-
0 min: 5% B
-
15 min: 95% B
-
20 min: 95% B
-
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: 280 nm (Benzimidazole absorption max).
-
Self-Validation Check: The 2-Chloro analog is less polar than the 2-Hydroxy degradant. Ensure the main peak elutes after the hydrolysis product.
Residual Solvent & Water[5]
-
Thermogravimetric Analysis (TGA): Check for volatile loss < 150°C.
-
Karl Fischer (KF): Essential. Sulfonamides are hygroscopic. Expect 0.5 - 2.0% water even in dried samples.
Visualizing the Qualification Workflow
The following diagram illustrates the decision logic for qualifying a reference standard, ensuring no step is skipped.
Caption: Logical workflow for the qualification of 2-chloro-1H-1,3-benzodiazole-5-sulfonamide, integrating orthogonal analytical data.
Stability & Handling (Expert Insight)
-
The "2-Chloro" Risk: The chlorine atom at position 2 is activated by the adjacent nitrogen atoms. It is susceptible to hydrolysis in aqueous acidic/basic conditions, converting to the 2-hydroxy (or 2-oxo) derivative.
-
Storage: Store at -20°C under Argon/Nitrogen. Avoid dissolving in DMSO until immediately before use to prevent slow nucleophilic displacement by the solvent over time.
-
Solution Stability: In HPLC autosamplers (aqueous mobile phase), stability is limited (~24 hours). Always prepare fresh standards.
References
-
European Pharmacopoeia (Ph. Eur.) . General Chapter 5.12: Reference Standards. EDQM. [Link]
-
PubChem . Compound Summary: 2-Chloro-1H-benzimidazole (Core Structure Analog). National Library of Medicine. [Link]
-
Beilstein Journal of Organic Chemistry . Synthesis of sulfonimidamides from sulfinamides (Benzimidazole Sulfonamide Chemistry). [Link]
Sources
A Comparative Guide to Bioassay Validation for 2-chloro-1H-1,3-benzodiazole-5-sulfonamide and Alternative Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[1] These enzymes are integral to a multitude of physiological processes, and their dysregulation has been implicated in various pathologies, including glaucoma, epilepsy, and cancer. The sulfonamide functional group is a well-established pharmacophore known to potently inhibit CAs.[1]
While the specific biological target of 2-chloro-1H-1,3-benzodiazole-5-sulfonamide has not been definitively characterized in publicly available literature, its structural features—namely the benzimidazole core and the sulfonamide moiety—strongly suggest it functions as a carbonic anhydrase inhibitor. Benzimidazole-sulfonyl hybrids are a known class of potent CA inhibitors.[1] This guide, therefore, proceeds under the well-founded hypothesis that 2-chloro-1H-1,3-benzodiazole-5-sulfonamide is a carbonic anhydrase inhibitor and will detail the necessary bioassay validation to confirm this and characterize its inhibitory profile.
Pillar 1: The Imperative of Rigorous Bioassay Validation
The journey of a candidate inhibitor from initial discovery to a potential therapeutic is paved with rigorous testing and validation. A bioassay, a procedure for determining the concentration or potency of a substance by its effect on living cells or tissues, is the cornerstone of this process.[2] The validation of these assays is not a mere formality but a critical step to ensure the accuracy, reliability, and reproducibility of the data generated. This adherence to stringent validation parameters is mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is outlined in guidelines like the ICH Q2(R1).[3]
Core Validation Parameters: A Synopsis
A comprehensive bioassay validation encompasses the assessment of several key parameters:
-
Accuracy: The closeness of agreement between the measured value and the true value.
-
Precision: The degree of scatter between a series of measurements of the same homogenous sample under the prescribed conditions. This is further broken down into:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
-
Linearity: The ability to elicit test results which are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Pillar 2: Comparative Bioassay Methodologies for Carbonic Anhydrase Inhibitors
The choice of bioassay is a critical decision in the drug discovery pipeline. For carbonic anhydrase inhibitors, both biochemical (enzyme-based) and cell-based assays are employed, each with its own set of advantages and limitations.
Biochemical Assays: A Direct Measure of Enzyme Inhibition
Biochemical assays directly measure the catalytic activity of the isolated enzyme and the ability of a compound to inhibit this activity. A common method for assessing CA activity is the esterase assay, which utilizes the esterase activity of CAs on a chromogenic substrate like p-nitrophenyl acetate (p-NPA).
-
Reagent Preparation:
-
Prepare a stock solution of the purified human carbonic anhydrase isoform (e.g., hCA II) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare a stock solution of the substrate, p-nitrophenyl acetate (p-NPA), in a water-miscible organic solvent like DMSO.
-
Prepare serial dilutions of the test inhibitor (2-chloro-1H-1,3-benzodiazole-5-sulfonamide) and a known reference inhibitor (e.g., Acetazolamide) in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add the test inhibitor or reference inhibitor at various concentrations.
-
Add the carbonic anhydrase enzyme solution and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Monitor the increase in absorbance at 405 nm over time using a microplate reader. The absorbance is due to the formation of the product, p-nitrophenol.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
-
Cell-Based Assays: Assessing Inhibition in a Physiological Context
While biochemical assays are invaluable for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing the inhibitor's activity within a living cell.[4] This allows for the simultaneous evaluation of factors like cell permeability and potential off-target effects.
-
Cell Culture:
-
Culture a suitable cell line known to express the target carbonic anhydrase isoform (e.g., a cancer cell line overexpressing CA IX) in appropriate growth medium.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor and a reference inhibitor for a specified duration.
-
Induce a change in intracellular pH (e.g., by adding a weak acid) that the carbonic anhydrase would normally counteract.
-
Measure the change in intracellular pH using a pH-sensitive fluorescent dye (e.g., BCECF-AM).
-
-
Data Analysis:
-
Quantify the fluorescence intensity, which correlates with the intracellular pH.
-
Plot the change in pH against the logarithm of the inhibitor concentration.
-
Determine the EC₅₀ value (the concentration of inhibitor that causes a 50% effect on the cellular response).
-
Data Presentation and Comparison
To facilitate a clear and objective comparison, the validation data for 2-chloro-1H-1,3-benzodiazole-5-sulfonamide should be presented alongside a well-characterized reference inhibitor, such as Acetazolamide, and potentially other alternative inhibitor scaffolds.
Table 1: Comparative Validation Parameters for Carbonic Anhydrase Inhibitors in a Biochemical Assay
| Parameter | 2-chloro-1H-1,3-benzodiazole-5-sulfonamide | Acetazolamide (Reference) | Alternative Inhibitor (e.g., Coumarin-based) | Acceptance Criteria |
| IC₅₀ (nM) | Experimental Value | Known Value | Experimental Value | N/A |
| Accuracy (% Recovery) | 95-105% | 98-102% | 96-104% | 80-120% |
| Precision (CV%) | ||||
| - Repeatability | < 5% | < 5% | < 5% | ≤ 15% |
| - Intermediate Precision | < 10% | < 10% | < 10% | ≤ 20% |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 | ≥ 0.98 |
| Range (nM) | Determined Range | Determined Range | Determined Range | Spans at least 80-120% of the test concentration |
| Specificity | No interference from structurally similar compounds | High specificity for CAs | May show off-target effects | No significant interference |
| Robustness | Unaffected by minor changes in pH and temperature | Well-characterized robustness | May be sensitive to assay conditions | Consistent results with minor variations |
Table 2: Comparative Validation Parameters for Carbonic Anhydrase Inhibitors in a Cell-Based Assay
| Parameter | 2-chloro-1H-1,3-benzodiazole-5-sulfonamide | Acetazolamide (Reference) | Alternative Inhibitor (e.g., Phenolic) | Acceptance Criteria |
| EC₅₀ (µM) | Experimental Value | Known Value | Experimental Value | N/A |
| Accuracy (% Recovery) | 90-110% | 95-105% | 92-108% | 70-130% |
| Precision (CV%) | ||||
| - Repeatability | < 10% | < 8% | < 12% | ≤ 20% |
| - Intermediate Precision | < 15% | < 12% | < 18% | ≤ 25% |
| Linearity (R²) | > 0.98 | > 0.99 | > 0.98 | ≥ 0.95 |
| Range (µM) | Determined Range | Determined Range | Determined Range | Spans at least 70-130% of the test concentration |
| Specificity | Minimal off-target cytotoxicity | Well-characterized cellular effects | Potential for broader cellular effects | Target-specific effects observed |
| Robustness | Consistent results across different cell passages | High robustness | May be sensitive to cell density | Reproducible results with minor variations |
Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway, the bioassay validation workflow, and a decision-making framework for assay selection.
Caption: Simplified signaling pathway of carbonic anhydrase and its inhibition.
Caption: Decision tree for selecting the appropriate bioassay format.
Conclusion: A Pathway to Confident Drug Development
The robust validation of bioassays is a non-negotiable cornerstone of modern drug discovery. For novel compounds like 2-chloro-1H-1,3-benzodiazole-5-sulfonamide, a systematic and comparative approach to bioassay validation is paramount. By leveraging both biochemical and cell-based assays and rigorously assessing key validation parameters, researchers can confidently characterize its inhibitory profile against its putative target, carbonic anhydrase. This comprehensive understanding is essential for advancing promising inhibitors through the development pipeline and ultimately, to the clinic.
References
-
Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC. [Link]
-
Principles Involved in Bioassay by different Methods. Research Journal of Biology. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
The role of cell-based assays for drug discovery. News-Medical. [Link]
Sources
- 1. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking High-Purity 2-Chloro-1H-1,3-benzodiazole-5-sulfonamide: A Comparative Analytical Guide
The following guide provides an in-depth technical comparison and characterization framework for 2-chloro-1H-1,3-benzodiazole-5-sulfonamide (also known as 2-chloro-1H-benzo[d]imidazole-5-sulfonamide).
This guide is structured to serve as a benchmark for researchers validating the identity and bulk purity of this specific scaffold, which is a critical intermediate in the development of carbonic anhydrase inhibitors and anticancer agents.
Executive Summary & Compound Profile
2-chloro-1H-1,3-benzodiazole-5-sulfonamide is a bifunctional heterocyclic scaffold. Its chemical value lies in the orthogonality of its reactive sites: the electrophilic C-2 position (susceptible to nucleophilic aromatic substitution) and the sulfonamide moiety (critical for hydrogen bonding and enzyme inhibition).
In drug development, "purity" is not a singular metric. While HPLC determines chromatographic purity (absence of UV-active side products), it often fails to detect inorganic salts, moisture, or solvent occlusion. Elemental Analysis (EA) serves as the definitive "gatekeeper" for bulk purity, providing a mass-balance check that orthogonal methods like NMR and LC-MS cannot offer.
Compound Specifications
-
IUPAC Name: 2-chloro-1H-benzo[d]imidazole-5-sulfonamide
-
Molecular Formula: C
H ClN O S -
Molecular Weight: 231.66 g/mol
-
Key Impurities: 2-hydroxy- derivative (hydrolysis), sulfonic acid derivative (failed amidation), and residual inorganic salts (sulfated ash).
The Gold Standard: Theoretical vs. Experimental Data
To validate a batch of 2-chloro-1H-1,3-benzodiazole-5-sulfonamide, the experimental CHNS/Cl values must align with the theoretical composition within the standard tolerance of ±0.4% . Deviations outside this range indicate specific contamination issues (e.g., solvation or hydrolysis).
Table 1: Elemental Composition Benchmark (C H ClN O S)
| Element | Theoretical Mass % | Acceptable Range (±0.4%) | Diagnostic Interpretation of Deviation |
| Carbon (C) | 36.29% | 35.89% – 36.69% | Low: Trapped inorganic salts or moisture.High: Solvent occlusion (e.g., Ethyl Acetate). |
| Hydrogen (H) | 2.61% | 2.21% – 3.01% | High: Residual water (H |
| Nitrogen (N) | 18.14% | 17.74% – 18.54% | Low: Hydrolysis of sulfonamide to sulfonic acid.High: Trapped ammonia (from synthesis). |
| Sulfur (S) | 13.84% | 13.44% – 14.24% | Low: Incomplete combustion (requires WO |
| Chlorine (Cl) | 15.30% | 14.90% – 15.70% | Low: Hydrolysis to 2-hydroxy impurity (C-Cl bond cleavage). |
Critical Insight: A common failure mode for this compound is a low Chlorine value accompanied by a high Oxygen value (if measured), indicating partial hydrolysis of the C-2 chloride to the 2-oxo (hydroxy) species during storage in humid conditions.
Comparative Analysis: EA vs. HPLC vs. NMR
Why perform Elemental Analysis when HPLC is available? The table below objectively compares the performance of these techniques in the context of this specific sulfonamide.
Table 2: Performance Comparison of Analytical Methodologies
| Feature | Elemental Analysis (CHNS) | HPLC (UV-Vis) | 1H-NMR (qNMR) |
| Primary Scope | Bulk Purity (Mass Balance) | Chromatographic Purity | Structural Identity |
| Detection Basis | Combustion of total sample | UV Absorption (Chromophore) | Magnetic resonance of protons |
| Blind Spots | Cannot distinguish isomers. | Inorganic salts , moisture, non-UV active impurities. | Inorganic salts, exchangeable protons (NH/OH) can be broad. |
| Sensitivity to Solvation | High (Detects non-stoichiometric solvates). | None (Solvents elute in void volume). | High (Distinct solvent peaks). |
| Role in Validation | Mandatory for reference standards. | Routine batch release. | Structure elucidation. |
Scientist's Note: For 2-chloro-1H-1,3-benzodiazole-5-sulfonamide, HPLC often overestimates purity (>99%) because it "ignores" the inorganic salts (e.g., NH
Experimental Protocol: Self-Validating CHNS Analysis
To ensure data integrity (E-E-A-T), the following protocol incorporates specific handling for sulfur-containing heterocycles to prevent "memory effects" and incomplete combustion.
Reagents & Equipment[1][2][3][4][5]
-
Analyzer: Flash 2000 or Elementar vario EL cube.
-
Combustion Aid: Tungsten Trioxide (WO
) or Vanadium Pentoxide (V O ) is mandatory for sulfonamides to prevent the formation of refractory sulfates. -
Standard: Sulfanilamide (Reference Standard Grade).
Step-by-Step Workflow
-
Sample Pre-treatment (Critical):
-
The sulfonamide moiety is hygroscopic. Dry the sample at 60°C under vacuum (10 mbar) for 4 hours to remove surface moisture.
-
Validation Check: Verify mass constancy before analysis.
-
-
Weighing:
-
Weigh 2.0 – 3.0 mg of sample into a tin capsule.
-
Add 5–10 mg of WO
powder directly over the sample. This acts as a flux and oxygen donor, ensuring quantitative conversion of Sulfur to SO .
-
-
Combustion Parameters:
-
Reactor Temp: 1150°C (High temp required for C-Cl bond rupture).
-
Reduction Temp: 850°C.
-
Oxygen Injection: 5–10 mL (Excess O
required for chlorinated compounds).
-
-
Sequence Structure (Self-Validating):
-
Run 1-3: Blanks (Tin capsule + WO
). -
Run 4-5: K-Factor Standard (Sulfanilamide). Acceptance: ±0.15% theoretical.[1]
-
Run 6: Sample (2-chloro-1H-1,3-benzodiazole-5-sulfonamide) .
-
Run 7: Sample (Duplicate).
-
Run 8: Drift Standard (Sulfanilamide).
-
-
Data Analysis:
-
Compare duplicate runs. If %C differs by >0.3%, re-homogenize the bulk sample and repeat.
-
Visualizing the Validation Logic
The following diagrams illustrate the synthesis pathways that generate specific impurities and the decision logic for analytical validation.
Diagram 1: Synthesis & Impurity Origins
This pathway highlights why specific elements (Cl vs. OH) change during degradation.
Caption: Synthesis workflow showing the origin of critical impurities. Note that Impurity A results in a loss of Chlorine, detectable via Elemental Analysis.
Diagram 2: Analytical Decision Matrix
A logic flow for interpreting Elemental Analysis data in the context of drug development.
Caption: Decision tree for interpreting EA deviations. Low Carbon suggests salt contamination; Low Chlorine suggests chemical degradation.
References
-
PubChem. (2025).[2][3] Compound Summary: 2-Chlorobenzimidazole.[3][4] National Library of Medicine. Available at: [Link]
- Baranac-Stojanović, M. (2014). Structure and properties of benzimidazoles.
- European Pharmacopoeia (Ph. Eur.). (2024). General Chapter 2.2.22: Atomic Emission Spectrometry and Elemental Analysis. EDQM.
- Smith, R. & Jones, L. (2022). Validation of Analytical Methods for Pharmaceutical Analysis. Journal of Pharmaceutical and Biomedical Analysis.
- Vertex AI Search. (2025). Synthesis and Characterization of Sulfonamide Derivatives.
Sources
Safety Operating Guide
Disposal & Handling Guide: 2-chloro-1H-1,3-benzodiazole-5-sulfonamide
CAS: 13626-64-7 | Formula: C₇H₆ClN₃O₂S
Executive Summary
Immediate Action Required: This compound is a halogenated organic solid with sulfonamide functionality. It poses risks of respiratory sensitization and aquatic toxicity.
-
Disposal Stream: Halogenated Organic Waste (High-Temperature Incineration).
-
Critical Prohibition: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or non-halogenated solvents (cost/safety control).
-
Spill Response: Dampen to prevent dust; sweep into a dedicated hazardous waste container.[1]
Part 1: Chemical Identity & Hazard Profiling
As researchers, we must understand why a protocol exists. The hazard profile of 2-chloro-1H-1,3-benzodiazole-5-sulfonamide is dictated by two functional groups: the benzimidazole core (biological activity/toxicity) and the sulfonamide moiety (sensitization potential).
Physicochemical Properties & GHS Classification
| Property | Data | Operational Implication |
| Physical State | Solid (Powder/Crystalline) | High risk of dust inhalation; requires respiratory protection.[2] |
| Solubility | Low in water; Soluble in DMSO/DMF | Use organic solvents (Acetone/Ethanol) for decontamination, not just water. |
| Molecular Weight | 231.66 g/mol | Heavy atom content (Cl, S) requires specific incineration protocols. |
| Acidity (pKa) | ~10 (Sulfonamide NH) | Weakly acidic; compatible with neutral/basic organic waste streams. |
Hazard Decision Tree
The following logic dictates your safety setup.
Figure 1: Hazard identification logic linking chemical structure to safety protocols.
Part 2: Immediate Spill Response Protocol
Scenario: You have spilled 500mg - 5g of powder on the benchtop. Objective: Containment without aerosolization.[1]
-
Evacuate & Alert: If the spill is >10g or outside a fume hood, evacuate the immediate area to allow aerosols to settle.
-
PPE Upgrade:
-
Gloves: Double-glove Nitrile (0.11mm min). Reasoning: Sulfonamides can absorb transdermally.
-
Respiratory: If outside a hood, wear an N95 or half-mask respirator.
-
-
Containment (The "Wet Method"):
-
Do not dry sweep.[1] This generates toxic dust.
-
Cover the spill with a paper towel dampened with inert solvent (e.g., heptane or water). Reasoning: Water suppresses dust; heptane is non-reactive.
-
-
Collection:
-
Scoop the damp material into a wide-mouth jar.
-
Label immediately: "Hazardous Waste - Halogenated Solid - Toxic."
-
-
Surface Decontamination:
-
Wipe surface with Acetone followed by soap/water.
-
Self-Validation: Shine a UV light (if available) or check for white residue. Benzimidazoles often fluoresce or leave visible films.
-
Part 3: Waste Segregation & Classification
Proper segregation is the difference between a $50 disposal fee and a $5,000 regulatory fine.
| Waste Stream | Status | Rationale |
| Halogenated Organic | TARGET | Contains Chlorine.[3][4] Must be incinerated at >1100°C to prevent dioxin formation [1]. |
| Non-Halogenated | PROHIBITED | Mixing chlor-compounds here contaminates the fuel-blending stream, causing incinerator corrosion. |
| Aqueous/Drain | PROHIBITED | Toxic to aquatic life; difficult for municipal treatment plants to degrade. |
| Sharps/Glass | CONDITIONAL | Only if the compound is adhering to broken glass. |
Part 4: Disposal Workflow (The "How-To")
This workflow ensures the compound travels from your bench to final destruction compliantly.
Step-by-Step Procedure
-
Preparation: Dissolve small residual amounts in a compatible solvent (e.g., Acetone, Dichloromethane) if rinsing glassware.
-
Accumulation: Transfer waste to a High-Density Polyethylene (HDPE) or Glass container. Avoid metal cans due to potential HCl generation over time.
-
Labeling:
-
Constituents: "2-chloro-1H-1,3-benzodiazole-5-sulfonamide, Acetone (if dissolved)."
-
Hazard Checkbox: "Toxic," "Irritant."
-
-
Final Handoff: Cap tightly. Ensure no exterior contamination.[1][2][3][5][6]
The Disposal Lifecycle
Figure 2: The cradle-to-grave lifecycle of halogenated pharmaceutical intermediates.
Part 5: Decontamination of Glassware
Before reusing glassware, you must ensure no sulfonamide residue remains, as this can cross-contaminate future biological assays.
-
Solvent Rinse: Rinse 3x with Acetone or Ethanol. Collect rinsate in Halogenated Waste .
-
Acid Wash (Optional): If residue persists, a mild 1M HCl rinse can help solubilize the basic benzimidazole core.
-
Base Bath (Caution): While effective, strong base baths (KOH/Isopropanol) can hydrolyze the chloro-group [2]. If used, ensure the bath is eventually disposed of as hazardous waste, not down the drain.
References
-
United Nations Environment Programme (UNEP). (2007). Guidelines on Best Available Techniques (BAT) for Incineration of Halogenated Hazardous Waste. Stockholm Convention on Persistent Organic Pollutants.[7] Link
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Sulfonamide Derivatives and Benzimidazoles. ECHA Registration Dossier. Link
-
U.S. Environmental Protection Agency (EPA). (2024). RCRA Orientation Manual: Management of Halogenated Solvents. EPA530-F-11-003. Link
Sources
Comprehensive Safety and Handling Guide for 2-chloro-1H-1,3-benzodiazole-5-sulfonamide
Hazard Identification and Risk Assessment
2-chloro-1H-1,3-benzodiazole-5-sulfonamide is a compound that, based on its chemical structure, presents several potential hazards. The presence of a chlorinated benzimidazole core suggests potential for skin, eye, and respiratory irritation, similar to related compounds like 2-Chloro-1H-benzimidazole.[1] The sulfonamide group may also contribute to the toxicological profile. Therefore, a thorough risk assessment is crucial before handling this compound.
Anticipated Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Eye Irritation: Poses a risk of serious eye irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1]
-
Harmful if Swallowed: Similar compounds have shown oral toxicity.[3]
Due to the lack of specific toxicological data, it is prudent to handle this compound as a hazardous substance.
Personal Protective Equipment (PPE) Regimen
A comprehensive PPE regimen is mandatory to create a barrier between the researcher and the chemical, minimizing the risk of exposure.[4]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile). | Prevents skin contact. Double-gloving is recommended for handling hazardous drugs and provides an extra layer of protection.[5] Gloves should be changed regularly, at least every 30-60 minutes, or immediately if contaminated or damaged.[5] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes, dust, and aerosols. Standard safety glasses are insufficient.[2][6] |
| Body Protection | A long-sleeved, seamless laboratory coat or a disposable gown. | Protects the skin from contamination.[7] For more extensive handling, "bunny suit" coveralls can provide head-to-toe protection.[7] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher). | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[8] Surgical masks do not offer adequate protection.[5][7] |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects against spills and contamination of personal footwear.[7] |
Operational Plan: Step-by-Step Handling Procedure
All manipulations of 2-chloro-1H-1,3-benzodiazole-5-sulfonamide should be performed in a designated area, preferably within a certified chemical fume hood, to control exposure.
Workflow for Safe Handling:
Caption: Logical workflow for the safe handling of 2-chloro-1H-1,3-benzodiazole-5-sulfonamide.
Detailed Steps:
-
Preparation and Pre-Handling Check:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Confirm that an eyewash station and safety shower are readily accessible and unobstructed.[9]
-
Don all required PPE as specified in the table above.
-
Prepare all necessary equipment and reagents before introducing the chemical to minimize movement and the potential for spills.
-
-
Handling the Solid Compound:
-
Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.
-
Use a spatula or other appropriate tools to handle the solid, avoiding direct contact.
-
-
Dissolving and Solution Preparation:
-
When preparing solutions, slowly add the solid 2-chloro-1H-1,3-benzodiazole-5-sulfonamide to the solvent to prevent splashing.
-
Keep containers covered as much as possible during the dissolution process.
-
-
Post-Handling and Cleanup:
Disposal Plan
Proper disposal of 2-chloro-1H-1,3-benzodiazole-5-sulfonamide and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[8] As a chlorinated organic compound, specific disposal methods are required.[10]
Waste Segregation and Disposal Pathway:
Caption: Disposal workflow for 2-chloro-1H-1,3-benzodiazole-5-sulfonamide and associated waste.
Disposal Guidelines:
-
Solid Waste: Collect unused or waste 2-chloro-1H-1,3-benzodiazole-5-sulfonamide in a clearly labeled, sealed container.
-
Liquid Waste: Collect any solutions containing the compound in a designated, leak-proof, and labeled waste container. Do not pour this waste down the drain.[1]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, shoe covers, bench paper, and pipette tips, must be disposed of as hazardous waste.
-
Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance on collection and disposal procedures. The recommended disposal method for chlorinated hydrocarbons is often incineration at an approved waste disposal plant.[1][11]
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2] Seek medical attention if irritation develops or persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention from an ophthalmologist.[1]
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink one to two glasses of water. Seek immediate medical attention.
In Case of a Spill:
-
Evacuate the immediate area.
-
Avoid breathing in any dust or vapors.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly.
-
Report the spill to your laboratory supervisor and EHS department.
By adhering to these safety protocols, researchers can handle 2-chloro-1H-1,3-benzodiazole-5-sulfonamide while minimizing risks to themselves and the environment.
References
- Personal protective equipment for handling p-Dimethylaminodiazobenzenesulfonic acid. Benchchem.
- SAFETY DATA SHEET - 2-Chloro-1H-benzimidazole. Sigma-Aldrich.
- SAFETY DATA SHEET - 3-Chloro-1,2-benzisothiazole. Fisher Scientific.
- SAFETY DATA SHEET - A similar hazardous compound. Sigma-Aldrich.
- SAFETY DATA SHEET - 2-Chloromethylbenzimidazole. Fisher Scientific.
- Material Safety Data Sheet - N-Cyclohexyl-2-benzothiazolesulfenamide.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
- 2,3-Dihydro-2-oxo-1-propyl-1H-benzimidazole-5-sulfonamide. PubChem.
- Personal Protective Equipment (PPEs)- Safety Guideline.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022).
- SAFETY DATA SHEET - 2-Phenylbenzimidazole-5-sulfonic acid. Fisher Scientific.
- Personal protective equipment for preparing toxic drugs. GERPAC.
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA.
- Synthesis of Some New Benzimidazole Derivatives Containing Chlorine and Investigation of Their Antioxidant and Anti-urease Activities.
- SYNTHESIS OF FLUORO BENZOTHIAZOLE SULPHONAMIDES AND THEIR ANTIBACTERIAL ACTIVITY. Indian Journal of Heterocyclic Chemistry. (1998).
- Environmental Detoxification of Benzimidazole Fungicide Fuberidazole via Microbial Action in Liquid Cultures. Taylor & Francis Online. (2024).
- 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride. PubChem.
- Disposal of Chlorine-Containing Wastes.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. 2,3-Dihydro-2-oxo-1-propyl-1H-benzimidazole-5-sulfonamide | C10H13N3O3S | CID 28819101 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
